molecular formula C23H32N4O3 B4960683 N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide

Cat. No.: B4960683
M. Wt: 412.5 g/mol
InChI Key: AQPREOMZFLPOKD-UHFFFAOYSA-N
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Description

N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a pyrazole ring, and a cyclopentanecarboxamide group

Properties

IUPAC Name

N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3/c1-29-20-8-7-18(21(15-20)30-2)16-26-13-10-19(11-14-26)27-22(9-12-24-27)25-23(28)17-5-3-4-6-17/h7-9,12,15,17,19H,3-6,10-11,13-14,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPREOMZFLPOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(CC2)N3C(=CC=N3)NC(=O)C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and pyrazole intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

  • Preparation of Piperidine Intermediate: : The piperidine ring can be synthesized through a series of reactions involving the starting materials such as 2,4-dimethoxybenzyl chloride and piperidine. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

  • Preparation of Pyrazole Intermediate: : The pyrazole ring is synthesized by reacting hydrazine with a β-keto ester or diketone. This reaction is usually performed under acidic or basic conditions, depending on the specific reagents used.

  • Coupling Reaction: : The final step involves coupling the piperidine and pyrazole intermediates with cyclopentanecarboxylic acid or its derivatives. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification methods is crucial to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of oxidized derivatives with potential biological activity.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the functional groups within the compound, potentially altering its properties.

  • Substitution: : The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide has several scientific research applications:

  • Medicinal Chemistry: : The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

  • Pharmacology: : Researchers investigate the pharmacokinetics and pharmacodynamics of the compound to understand its absorption, distribution, metabolism, and excretion in the body.

  • Biological Studies: : The compound is used in various biological assays to study its effects on cellular processes and pathways. It may be tested for its activity against specific enzymes, receptors, or pathogens.

  • Industrial Applications: : The compound may have applications in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptors: It may bind to receptors, altering signal transduction pathways.

    Ion Channels: The compound may modulate ion channel activity, influencing cellular excitability and function.

Comparison with Similar Compounds

N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide can be compared with other similar compounds to highlight its uniqueness:

  • N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]cyclohexanecarboxamide: : This compound has a cyclohexane ring instead of a cyclopentane ring, which may affect its binding affinity and biological activity.

  • N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]benzoic acid: : The presence of a benzoic acid group instead of a cyclopentanecarboxamide group may alter the compound’s solubility and pharmacokinetic properties.

  • N-[2-[1-[(2,4-dimethoxyphenyl)methyl]piperidin-4-yl]pyrazol-3-yl]acetic acid: : This compound has an acetic acid group, which may influence its metabolic stability and excretion.

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